molecular formula C21H20F3N5O B2626496 6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097894-67-0

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No. B2626496
CAS RN: 2097894-67-0
M. Wt: 415.42
InChI Key: BVFZPKHTLCLBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available literature .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

Research on compounds with structures similar to "6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" often focuses on understanding their pharmacokinetics and metabolism. For instance, studies on amlodipine, a dihydropyridine calcium channel blocker, reveal insights into the metabolism and kinetic behavior of such compounds in humans. Amlodipine is well-absorbed orally, with significant metabolism leading to pyridine metabolites, highlighting the importance of understanding metabolic pathways for drug design and therapeutic application (Beresford et al., 1988).

Drug-Drug Interactions and Toxicity

Investigations into the interactions between complex molecules and biological systems can inform on potential drug-drug interactions and toxicity profiles. For example, the study of GSK1322322, an antibiotic, in humans demonstrates the metabolism and disposition of pharmaceuticals, showing how biliary excretion and glucuronidation play key roles in drug clearance. Such studies are crucial for predicting drug behavior, potential interactions, and toxicity, aiding in safer drug development (Donna B. Mamaril-Fishman et al., 2014).

Role in Disease Treatment and Management

Research on compounds like "6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one" also explores their potential role in treating diseases. For instance, the study of aromatase inhibitors for postmenopausal breast cancer treatment involves understanding how these inhibitors affect hormone levels and cancer cell growth. Such research is pivotal for developing new therapies and improving existing treatment regimens (Haynes et al., 2004).

Environmental and Occupational Health

Studies on the environmental and occupational exposure to similar compounds, assessing their presence in biological samples, can inform on the potential health risks associated with exposure. Research into the presence of carcinogenic heterocyclic amines in urine suggests ongoing exposure through diet, underlining the importance of monitoring and managing environmental and occupational hazards (Ushiyama et al., 1991).

properties

IUPAC Name

6-pyridin-4-yl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N5O/c22-21(23,24)17-2-1-9-26-20(17)28-12-7-15(8-13-28)14-29-19(30)4-3-18(27-29)16-5-10-25-11-6-16/h1-6,9-11,15H,7-8,12-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFZPKHTLCLBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C4=C(C=CC=N4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.